922704-13-0

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

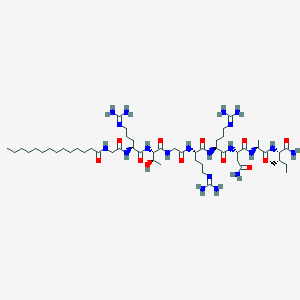

The compound with CAS number 922704-13-0 is known as TLQP-30 . It is a VGF peptide . The molecular weight of TLQP-30 is 3431.78 and its molecular formula is C150H232N54O40 .

Molecular Structure Analysis

The molecular structure of TLQP-30 is complex due to its large size and the presence of multiple functional groups. The molecular weight is 3431.78 and the molecular formula is C150H232N54O40 .Physical And Chemical Properties Analysis

TLQP-30 is soluble in water at 25°C . It is typically stored as a powder at -20°C for 3 years or at 4°C for 2 years .Aplicaciones Científicas De Investigación

Workflow Applications in Metabolic Analysis : The compound is used in workflows for metabolic flux analysis, especially in 13C isotope-based Metabolic Flux Analysis (MFA). This involves model setup, acquisition of measurement data sets, evaluation of model equations, and visualization of data and simulation results. This process is crucial for understanding complex biochemical pathways and metabolic networks (Dalman et al., 2010).

Influence on Technology and Society : While not directly related to "922704-13-0", research shows how scientific advancements, including those in chemistry and biology, shape technology and society. This broader perspective is crucial in understanding the societal impact of scientific discoveries (Schuurbiers & Fisher, 2009).

Science and Technology Development : The development of scientific research, including chemical compounds, probes deep mysteries of the universe and benefits humanity through the creation of new technologies. This theme is central to understanding the importance of compounds like "922704-13-0" in advancing scientific knowledge (Press, 2013).

Advancements in Material Science : Research in novel materials, which might include compounds like "922704-13-0", is a focal point of chemical research. The development of these materials is driven by advancements in technology and industry, illustrating the compound's potential application in material science (Cushing et al., 2004).

Data Management in Research : Scientific research involving compounds like "922704-13-0" also encompasses data management challenges. Effective data sharing and preservation are critical in the research process, impacting how scientific findings are utilized and advanced (Tenopir et al., 2011).

Scientific Software Frameworks : The use of scientific software frameworks in grid computing is relevant for research applications involving "922704-13-0". Such frameworks enhance the development, use, and maintenance of scientific research applications, improving programming productivity (Appelbe et al., 2007).

Propiedades

Número CAS |

922704-13-0 |

|---|---|

Nombre del producto |

922704-13-0 |

Fórmula molecular |

C₁₅₀H₂₃₂N₅₄O₄₀ |

Peso molecular |

3431.78 |

Secuencia |

One Letter Code: TLQPPASSRRRHFHHALPPARHHPDLEAQA |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B612437.png)

![(4S)-4-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612445.png)

![(3S)-3-[[(2S,3R)-2-Acetamido-3-hydroxybutanoyl]amino]-4-[[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B612448.png)